molecular formula C10H11N3 B1219069 1,2,3,5-Tetrahydroimidazo[2,1-b]quinazoline CAS No. 32725-29-4

1,2,3,5-Tetrahydroimidazo[2,1-b]quinazoline

Cat. No. B1219069
CAS RN: 32725-29-4
M. Wt: 173.21 g/mol
InChI Key: DLLZYXWYSUGNDI-UHFFFAOYSA-N
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Description

1,2,3,5-Tetrahydroimidazo[2,1-b]quinazoline is a chemical compound with the linear formula C10H12ClN3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of novel 5-methylidene-1,2,3,5-tetrahydro[2,1-b]-quinazoline derivatives was performed by reacting 2-chloro-4,5-dihydroimidazole with the corresponding 2-aminoacetophenones .


Molecular Structure Analysis

The molecular structure of 1,2,3,5-Tetrahydroimidazo[2,1-b]quinazoline was confirmed by elemental analysis and spectral data (IR, 1H- and 13C-NMR) as well as X-ray crystallographic analysis .


Chemical Reactions Analysis

The 1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline, which incorporates an enamine moiety, underwent a 1,3-dipolar cycloaddition reaction with the appropriate nitrones . It was further treated with acetyl chloride, benzoyl chloride, and mesyl chloride to give the 1-substituted derivatives .

Scientific Research Applications

Synthesis and Biological Activities

1,2,3,5-Tetrahydroimidazo[2,1-b]quinazoline derivatives have been studied for their synthesis and biological activities. These derivatives show binding affinities to certain receptors, indicating potential biological significance. For instance, one derivative demonstrated high and moderate binding affinities to imidazoline and α2-adrenergic receptors, respectively (Kornicka et al., 2005).

Molecular Structure and Reactivity

Research has also focused on the synthesis, molecular structure, and reactivity of various 1,2,3,5-tetrahydro[2,1-b]-quinazoline derivatives. These studies include investigations into the molecular structure using techniques like X-ray crystallographic analysis, providing insights into the chemical properties of these compounds (Kornicka et al., 2004).

Synthesis of Related Compounds

Further research has explored the synthesis of related compounds, such as imidazolidin-2-ylidenehydrazones, and their transformation into tetrahydro-6H,9H-imidazo[2',1':3,4][1,2,4]triazolo[1,5-c]quinazoline-6-thiones. These studies contribute to the broader understanding of the chemical synthesis and potential applications of such compounds (Kornicka & Gdaniec, 2007).

Heterocyclic Compounds with Pseudothiourea Pharmacophores

Research has also been conducted on heterocyclic compounds, including those with built-in pseudothiourea pharmacophores. These compounds, which include condensed benzimidazoles, quinazolines, and perimidines, have shown a range of biological activities, such as antihypertensive and diuretic effects (Hsu et al., 2005).

Antibacterial Evaluation

There has been significant research into the antibacterial evaluation of benzimidazoquinazolines. These studies highlight the broad spectrum of biological properties of quinazolines, such as antitumor, anti-inflammatory, and antimicrobial activities (Dehghan et al., 2017).

Neuroprotective Agents

Some tetrahydropyrrolo[2,1-b]quinazoline-1-carboxylic acid derivatives have been designed and evaluated for their neuroprotective activity. This research suggests potential applications in developing novel neuroprotective agents (Zhang et al., 2018).

Allergy-Preventive Effects

Research into linarinic acid and its tetrahydropyrrolo[2,1-b]quinazoline derivatives isolated from Linaria vulgaris has shown significant allergy-preventive activities. This could aid in developing new treatments for allergic diseases (Ma et al., 2018).

properties

IUPAC Name

2,3,5,10-tetrahydroimidazo[2,1-b]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-2-4-9-8(3-1)7-13-6-5-11-10(13)12-9/h1-4H,5-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLZYXWYSUGNDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3=CC=CC=C3NC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33376-05-5 (mono-hydrochloride)
Record name 1,2,3,5-Tetrahydroimidazo(2,1-b)quinazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032725294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10186400
Record name 1,2,3,5-Tetrahydroimidazo(2,1-b)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,5-Tetrahydroimidazo[2,1-b]quinazoline

CAS RN

32725-29-4
Record name 1,2,3,5-Tetrahydroimidazo(2,1-b)quinazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032725294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,5-Tetrahydroimidazo(2,1-b)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,5-TETRAHYDROIMIDAZO(2,1-B)QUINAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1KQ4XFJ99
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
A Kornicka, F Sączewski, M Gdaniec - Molecules, 2004 - mdpi.com
Synthesis of novel 5-methylidene-1,2,3,5-tetrahydro[2,1-b]-quinazoline derivatives 2-4 with potential biological activities mediated by α-adrenergic and/or imidazoline receptors was …
Number of citations: 18 www.mdpi.com
T Jen, P Bender, H Van Hoeven… - Journal of Medicinal …, 1973 - ACS Publications
(Table IV). Procedure B. When procedure A failed to give tetrahydrofurfuryl bromide VI, which was easily detectedby ir spectraand tic, cycliza-tion was accomplished by chromatography …
Number of citations: 24 pubs.acs.org
F ISHIKAWA, A KOSASAYAMA… - Chemical and …, 1980 - jstage.jst.go.jp
The Phenyl—substituted Lmethyl tricyclic guanidine (1) having an imidazo—or pyri—mido—[2, 1—b] quinazoline ring was easily oxidized at the methine group adjacent to the aromatic …
Number of citations: 3 www.jstage.jst.go.jp
A Kornicka, F Sączewski, J Petrusewicz… - Polish Journal of …, 2005 - infona.pl
A series of variously substituted 1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline derivatives 3-4 and 6-7 were prepared by the reactions of 2-chloro-4,5-dihydroimidazole (1) with the …
Number of citations: 1 www.infona.pl
J Karolak-Wojciechowska… - … Section C: Crystal …, 1995 - scripts.iucr.org
The central part of the title molecule, C19H14C1N302, comprises three N atoms bonded to C2 (sp2). The bond lengths of C2 with N1 and N3 (sp2 N atoms) are comparable [1.371 (5) …
Number of citations: 1 scripts.iucr.org
B Loev, T Jen, RA McLean - Experientia, 1971 - Springer
A novel antihypertensive agent: 1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline Page 1 15. 8. 1971 Specialia 875 A Novel Antihypertensive A~ent: 1,2,3,5 - Tetrahydroimidazo [2,1- b] quinazoline …
Number of citations: 12 link.springer.com
F Saczewski, E Kobierska, J Petrusewicz, A Gendzwill… - Il Farmaco, 2003 - Elsevier
A series of novel 2,3,5,6-tetrahydro-1H-imidazo[2,1-b][1,3,5]benzotriazepines (3a–n) and hydrochlorides (4a–b) were prepared and their structure was determined by IR and NMR …
Number of citations: 6 www.sciencedirect.com
JP Buyniski, RL Cavanagh… - … in chemical pathology …, 1973 - pubmed.ncbi.nlm.nih.gov
Reduction of tissue norepinephrine and aortic pressure in spontaneously hypertensive rats by 1,2,3,5-tetrahydroimidazo(2,1-b)quinazoline Reduction of tissue norepinephrine and …
Number of citations: 4 pubmed.ncbi.nlm.nih.gov
P Timmermans, PA Van Zwieten - Pharmacology, 1978 - karger.com
2-(2,6-Dichlorophenylimino)piperimidine·HNO 3 (St-404), 2-(2,6-dichlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole fumarate (compound 44–549) and 1,2,3,5-tetrahydroimidazo-[2,1-b]…
Number of citations: 8 karger.com
AF Vlasenko, IA Mazur, PM Kochergin - Farmatsevtychnyi Zhurnal, 1978 - europepmc.org
[Synthesis of methylene group derivatives of 1,2,3,5-tetrahydroimidazo(2,1-b)quinazoline-2,5-diones]. - Abstract - Europe PMC Sign in | Create an account https://orcid.org Europe PMC Menu About …
Number of citations: 2 europepmc.org

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